1-(Methylsulfonyl)indolin-6-amine
Overview
Description
1-(Methylsulfonyl)indolin-6-amine is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)indolin-6-amine involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acetic acid, hydrochloric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Methylsulfonyl)indolin-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
1-(Methylsulfonyl)indolin-6-amine can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methanesulfonyl group, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVKGHSXNNMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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